4-(4-Chlorophenoxy)butane-1-sulfonyl chloride
Overview
Description
4-(4-Chlorophenoxy)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12Cl2O3S . It has a molecular weight of 283.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Electrosynthetic Applications
Electrochemical methods have been utilized to prepare functionalized compounds related to 4-(4-Chlorophenoxy)butane-1-sulfonyl chloride. For instance, an electrooxidative process was employed to achieve double ene-type chlorination of related compounds, demonstrating the utility of electrochemical approaches in synthesizing functionalized organic molecules (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).
Catalysis and Synthesis
Nanosized N-sulfonated Brönsted acidic catalysts have been introduced for promoting the synthesis of complex organic derivatives through condensation reactions, showcasing the role of sulfonyl chloride derivatives in facilitating catalytic processes under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016).
Organic Synthesis
One-pot synthesis techniques have been developed for creating strain-release reagents from methyl sulfones, indicating the versatility of sulfonyl chloride derivatives in synthesizing highly reactive organic intermediates for further chemical transformations (Jung & Lindsay, 2022).
Photophysics and Photochemistry
Research on the photophysics and photochemistry of azole fungicides, which share structural similarities with this compound, has contributed to understanding the behavior of these compounds under light exposure, revealing mechanisms of action and degradation pathways relevant to environmental chemistry and pesticide science (Silva, Silva, Khmelinskii, Martinho, & Ferreira, 2001).
Advanced Oxidation Processes
The generation of sulfate radicals from zero-valent iron and peroxydisulfate, facilitated by compounds structurally related to this compound, has been investigated for the enhanced oxidation of pollutants. This method demonstrates the potential for applying sulfonyl chloride derivatives in environmental remediation through advanced oxidation processes (Zhao, Zhang, Quan, & Chen, 2010).
Safety and Hazards
Properties
IUPAC Name |
4-(4-chlorophenoxy)butane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O3S/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUDYEVAXJPQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCS(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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